

# Pan-TRK Immunohistochemistry: A Detailed Guide for Expression Screening

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The detection of Tropomyosin Receptor Kinase (TRK) protein expression through immunohistochemistry (IHC) has emerged as a critical screening tool in oncology. Oncogenic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3) lead to the formation of TRK fusion proteins, which act as drivers in a wide range of solid tumors. These tumors, although rare, are notable for their high response rates to targeted TRK inhibitors.[1][2] Consequently, identifying patients with NTRK fusion-positive cancers is paramount for effective treatment.

Pan-TRK IHC serves as a rapid and cost-effective method to screen for the presence of TRK proteins, thereby enriching the patient population for confirmatory molecular testing.[3][4] This document provides comprehensive application notes and detailed protocols for pan-TRK IHC screening.

## Introduction to Pan-TRK IHC Screening

The principle behind pan-TRK IHC is the use of antibodies that can detect the C-terminal region of all three TRK proteins (TRKA, TRKB, and TRKC), which is conserved across the wild-type and fusion proteins.[5] This allows for a broad screening approach across various tumor types. A positive IHC result is not diagnostic of an NTRK gene fusion but indicates the need for confirmatory testing with methods like Next-Generation Sequencing (NGS) or Fluorescence In Situ Hybridization (FISH).[6][7] This two-step approach is a widely recommended strategy for the efficient identification of patients who may benefit from TRK inhibitor therapy.[8]

The interpretation of pan-TRK IHC can be complex due to variable staining patterns and intensities, as well as potential false-positive results from the expression of wild-type TRK or non-specific staining.[9][10] Therefore, a thorough understanding of the methodology, antibody performance, and interpretation criteria is essential for its successful implementation in a research or clinical setting.

## Performance of Pan-TRK IHC Antibodies

Several antibody clones are available for pan-TRK IHC, with clone EPR17341 being the most extensively studied and utilized.[1][6] The performance of different clones can vary, impacting the sensitivity and specificity of the assay. Below is a summary of performance data from comparative studies.

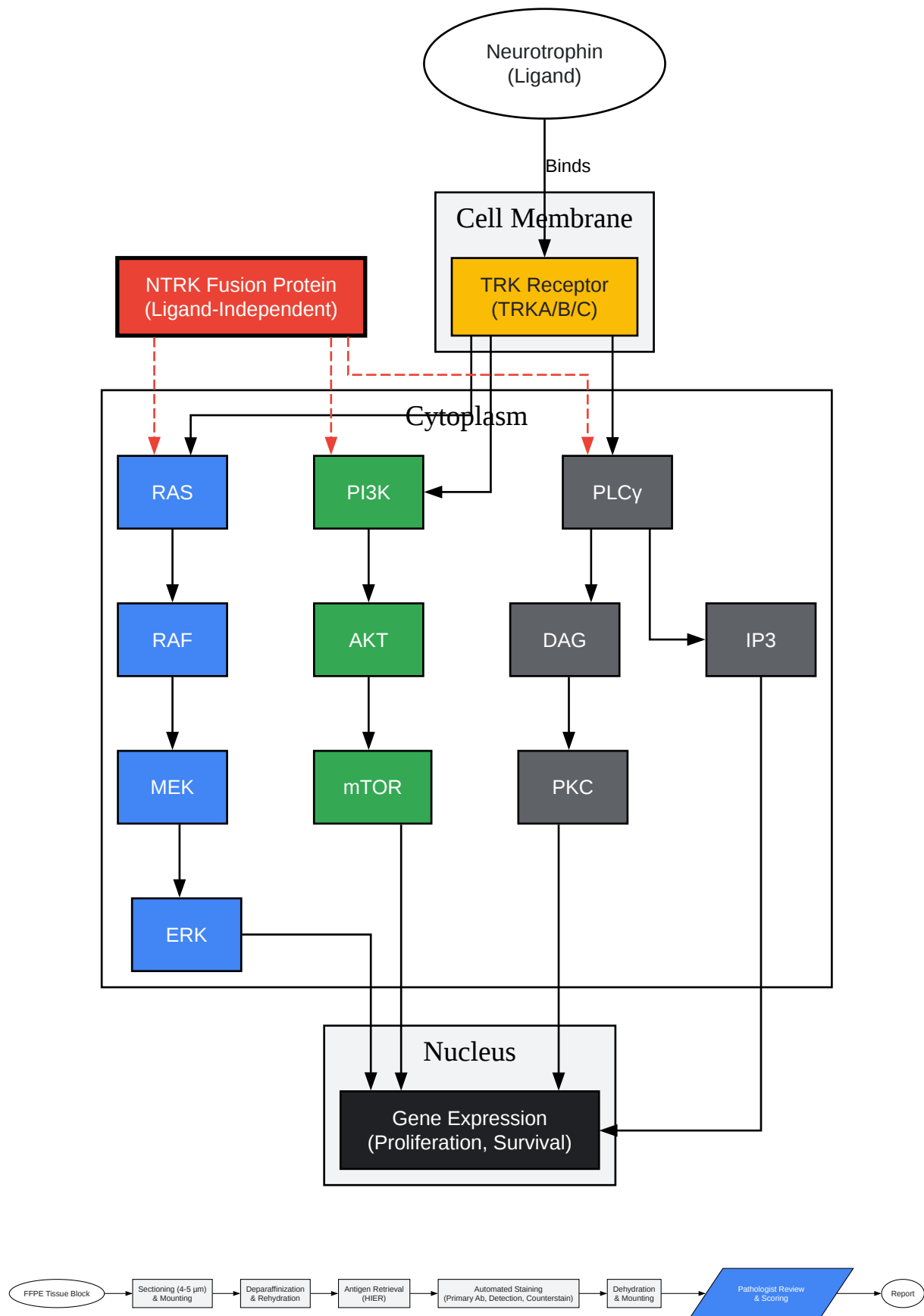
Antibody Clone	Vendor(s)	Sensitivity	Specificity	Key Findings
EPR17341	Abcam, Ventana	95.2% - 100%	73.8% - 100%	Considered the most reliable clone for detecting NTRK1-3 rearranged tumors.[1][4][11] Labs using the ready-to-use Ventana system with this clone generally achieve high performance.[3]
A7H6R	Cell Signaling	93.8%	80.3%	Demonstrated good performance but may miss some NTRK2-3 rearranged tumors.[1][11] It showed the best performance in terms of minimizing false-positive cases in one study.[1]
EP1058Y	Abcam	73.3%	32.8%	Showed lower sensitivity and specificity compared to EPR17341 and A7H6R.[11]

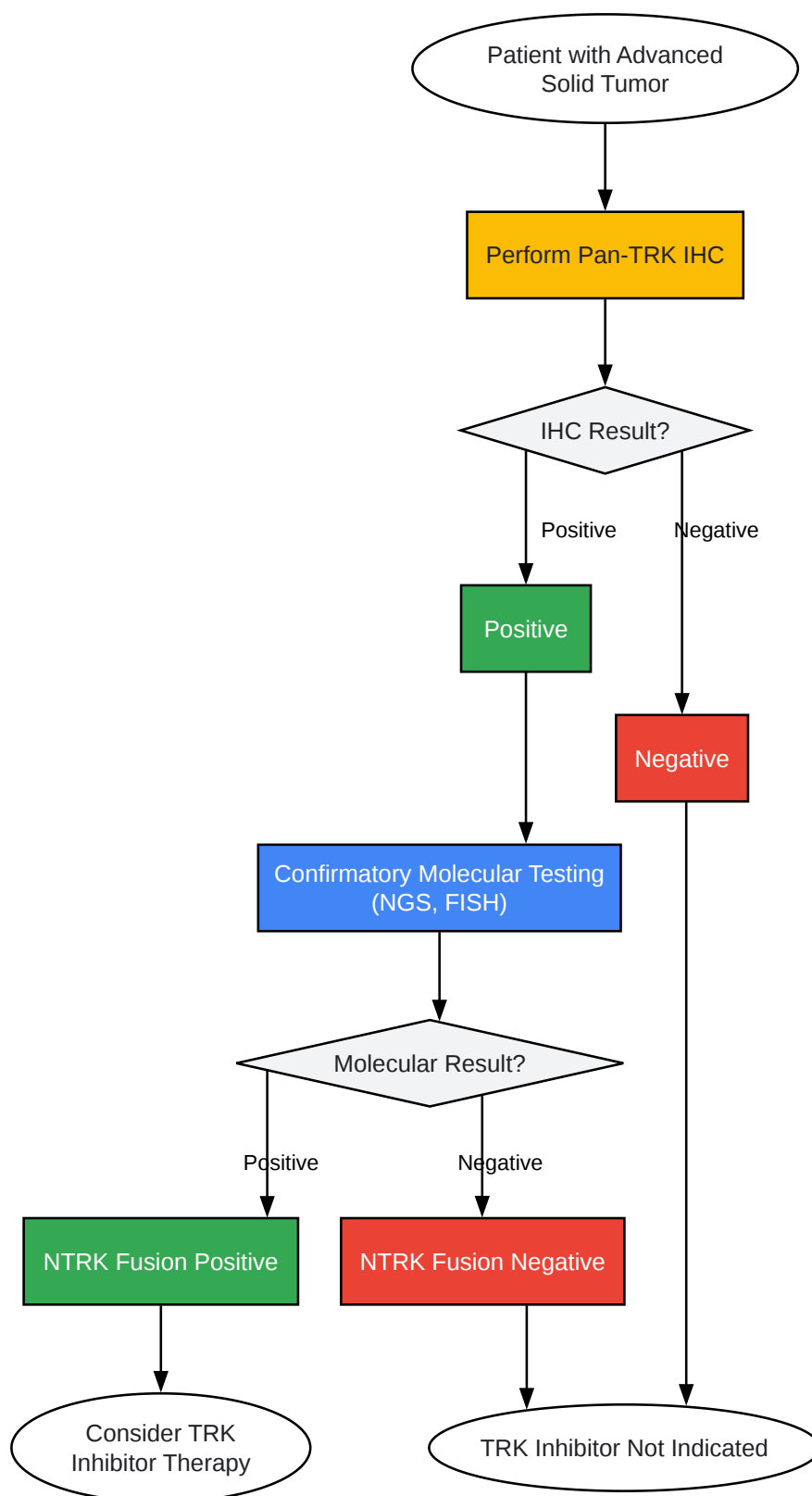
Note: Sensitivity and specificity can vary depending on the tumor type, the specific NTRK fusion partner, and the interpretation criteria used.

## TRK Signaling Pathway and the Role of NTRK Fusions

Under normal physiological conditions, the binding of neurotrophins to TRK receptors leads to their dimerization and the activation of downstream signaling pathways, such as the MAPK, PI3K, and PLC $\gamma$  pathways, which are crucial for neuronal survival and differentiation.

NTRK gene fusions result in the constitutive, ligand-independent activation of these downstream pathways, leading to uncontrolled cell proliferation and survival, a hallmark of cancer.<sup>[2]</sup>





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